7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545139
InChI: InChI=1S/C20H20Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,23H,5-8,10H2,1-2H3;1H
SMILES:
Molecular Formula: C20H21Cl3N8O3
Molecular Weight: 527.8 g/mol

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride

CAS No.:

Cat. No.: VC14545139

Molecular Formula: C20H21Cl3N8O3

Molecular Weight: 527.8 g/mol

* For research use only. Not for human or veterinary use.

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride -

Specification

Molecular Formula C20H21Cl3N8O3
Molecular Weight 527.8 g/mol
IUPAC Name 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C20H20Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,23H,5-8,10H2,1-2H3;1H
Standard InChI Key IMMWMQVJIYSNKC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a purine-2,6-dione core substituted at the 7-position with a 1,3,4-oxadiazole-methyl group and at the 8-position with a piperazine ring. The oxadiazole moiety is further functionalized with a 3,4-dichlorophenyl group, enhancing hydrophobic interactions with biological targets . The hydrochloride salt improves solubility for in vitro applications .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₁Cl₃N₈O₃
Molecular Weight527.8 g/mol
IUPAC Name7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione hydrochloride
Canonical SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl
Solubility (Water)5.28 mg/mL (10 mM)
Purity (HPLC)≥98%

Source:

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Oxadiazole Formation: A 3,4-dichlorophenyl-substituted hydrazide reacts with a carboxylic acid derivative under cyclodehydration conditions to form the 1,3,4-oxadiazole ring .

  • Purine Functionalization: The oxadiazole-methyl group is introduced at the 7-position of 1,3-dimethylpurine-2,6-dione via nucleophilic alkylation .

  • Piperazine Incorporation: A nucleophilic substitution reaction installs the piperazine group at the 8-position, followed by hydrochloride salt formation to enhance stability .

Critical Reaction Notes:

  • The 8-dimethylamino modification on the purine ring improves binding affinity to NUDT5 .

  • Final purification via recrystallization or chromatography ensures high yields (>48%) and purity .

Biological Activity and Mechanism

NUDT5 Inhibition

NUDT5 regulates ADP-ribose metabolism and nuclear ATP synthesis, critical for hormone-induced chromatin remodeling in breast cancer cells . The compound binds NUDT5’s active site via:

  • Hydrogen Bonds: Between the purine carbonyl groups and Glu47/Arg51 residues .

  • π-Stacking: The oxadiazole and dichlorophenyl groups interact with Trp28/Trp46 .

  • Hydrophobic Interactions: The piperazine tail occupies a solvent-exposed cavity .

Table 2: Pharmacological Profile

ParameterValue
IC₅₀ (NUDT5)29 nM
Selectivity (vs. MTH1)>650-fold
Cellular Target EngagementConfirmed via CETSA assays
EC₅₀ (Proliferation Inhibition)0.5–1.0 µM (MCF-7 cells)

Source:

Functional Outcomes

  • ATP Synthesis Blockade: Reduces PARP1-dependent nuclear ATP levels by 80% at 10 µM .

  • Chromatin Remodeling Suppression: Inhibits progestin-driven recruitment of SWI/SNF complexes .

  • Antiproliferative Effects: Induces G1 arrest in hormone-responsive breast cancer cells (EC₅₀: 0.5 µM) .

PropertyValue
Aqueous Solubility5.28 mg/mL (10 mM)
DMSO Solubility10.56 mg/mL (20 mM)
Plasma Protein Binding>90% (Predicted)
Metabolic Stabilityt₁/₂ > 120 min (Human microsomes)

Source:

Toxicity Profile

  • Cytotoxicity: Selective for cancer cells (CC₅₀ > 50 µM in normal fibroblasts) .

  • hERG Inhibition: No significant activity at 10 µM .

Applications and Future Directions

Research Tools

  • Mechanistic Studies: Used to dissect NUDT5’s role in chromatin dynamics and hormone signaling .

  • Chemical Probes: TH5427 hydrochloride is commercially available for high-throughput screening (Tocris Cat# 6534) .

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